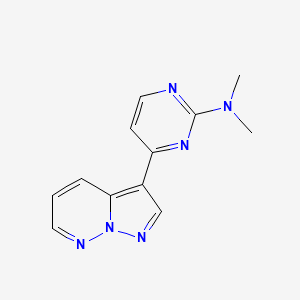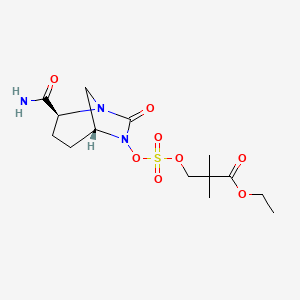
ARX-1796
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de AV-006 implica la preparación de Avibactam, seguida de su conversión a la forma de profármaco. La ruta sintética generalmente incluye los siguientes pasos:
Preparación de Avibactam: Esto implica la reacción de los materiales de partida apropiados en condiciones controladas para formar Avibactam.
Conversión a Profármaco: Avibactam luego se convierte en AV-006 a través de una serie de reacciones químicas, incluida la esterificación y otras modificaciones para mejorar su biodisponibilidad oral
Métodos de Producción Industrial
La producción industrial de AV-006 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Síntesis por lotes: Se hacen reaccionar grandes cantidades de materiales de partida en reactores por lotes.
Purificación: El producto crudo se purifica utilizando técnicas como la cristalización, la filtración y la cromatografía.
Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar que cumple con las especificaciones requeridas
Análisis De Reacciones Químicas
Tipos de Reacciones
AV-006 experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El profármaco se hidroliza en el cuerpo para liberar el inhibidor activo de β-lactamasa, Avibactam.
Oxidación y reducción: Estas reacciones pueden ocurrir durante el proceso metabólico en el cuerpo.
Sustitución: AV-006 puede sufrir reacciones de sustitución con otras entidades químicas
Reactivos y Condiciones Comunes
Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno.
Productos Principales Formados
El producto principal formado a partir de la hidrólisis de AV-006 es Avibactam, que es el inhibidor activo de β-lactamasa .
Aplicaciones Científicas De Investigación
AV-006 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de β-lactamasa y la activación de profármacos.
Biología: Se investiga por su papel en los mecanismos de resistencia bacteriana.
Medicina: Se explora su potencial para tratar infecciones bacterianas, especialmente las resistentes a los antibióticos convencionales.
Industria: Se utiliza en el desarrollo de nuevos antibióticos e inhibidores de β-lactamasa
Mecanismo De Acción
AV-006 ejerce sus efectos inhibiendo las enzimas β-lactamasas. El profármaco se hidroliza en el cuerpo para liberar Avibactam, que se une al sitio activo de las enzimas β-lactamasas, evitando que descompongan los antibióticos β-lactámicos. Esto mejora la eficacia de los antibióticos β-lactámicos contra las cepas bacterianas resistentes .
Comparación Con Compuestos Similares
Compuestos Similares
Avibactam: La forma activa de AV-006, utilizada en combinación con antibióticos β-lactámicos.
Ácido Clavulánico: Otro inhibidor de β-lactamasa utilizado en combinación con amoxicilina.
Sulbactam: Un inhibidor de β-lactamasa utilizado en combinación con ampicilina
Singularidad de AV-006
AV-006 es único debido a su naturaleza de profármaco, que mejora su biodisponibilidad oral en comparación con otros inhibidores de β-lactamasa. Esto permite un tratamiento más eficaz de las infecciones bacterianas con administración oral .
Propiedades
IUPAC Name |
ethyl 3-[[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxy]-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O8S/c1-4-23-12(19)14(2,3)8-24-26(21,22)25-17-9-5-6-10(11(15)18)16(7-9)13(17)20/h9-10H,4-8H2,1-3H3,(H2,15,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLCXRZVJOZQZ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)COS(=O)(=O)ON1C2CCC(N(C2)C1=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)(C)COS(=O)(=O)ON1[C@@H]2CC[C@H](N(C2)C1=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245880-46-8 | |
| Record name | Avibactam Tomilopil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PUM9D4DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)
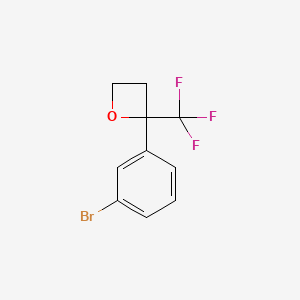
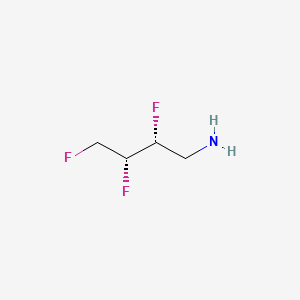
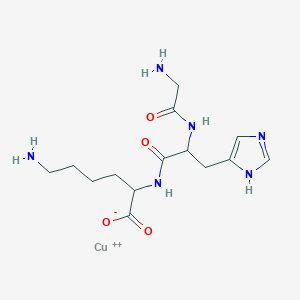
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
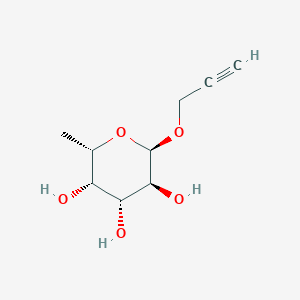
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
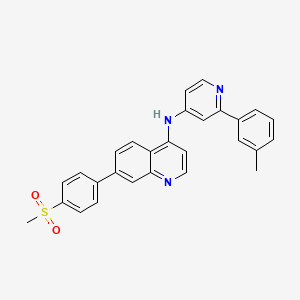
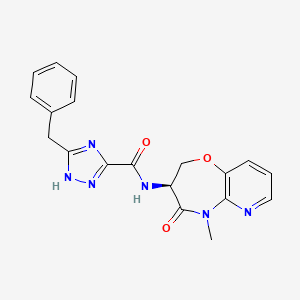
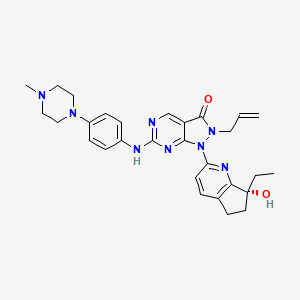

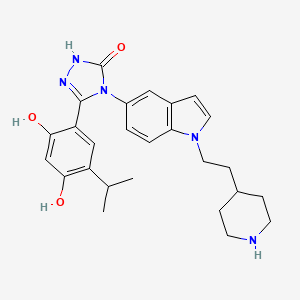
![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)
